(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid is a bioactive lipid mediator derived from arachidonic acid. It is a member of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling. This compound is characterized by its unique structure, featuring two hydroxyl groups at the 5th and 15th positions and four double bonds at the 6th, 8th, 11th, and 13th positions in the eicosatetraenoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid typically involves the following steps:
Starting Material: The synthesis begins with arachidonic acid, a polyunsaturated fatty acid.
Enzymatic Conversion: Arachidonic acid undergoes enzymatic conversion by lipoxygenases, specifically 5-lipoxygenase and 15-lipoxygenase, to form the intermediate hydroperoxyeicosatetraenoic acids.
Reduction: The hydroperoxyeicosatetraenoic acids are then reduced to the corresponding dihydroxy derivatives using reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic processes. These processes utilize recombinant lipoxygenases expressed in microbial systems to achieve high yields and purity. The enzymatic reactions are optimized for temperature, pH, and substrate concentration to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form keto derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation with palladium on carbon are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification or etherification reactions.
Major Products Formed
Keto Derivatives: Formed through oxidation of hydroxyl groups.
Saturated Derivatives: Formed through reduction of double bonds.
Esters and Ethers: Formed through substitution reactions involving hydroxyl groups.
Scientific Research Applications
(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular disorders, and cancer.
Industry: Utilized in the development of bioactive lipid-based products and formulations.
Mechanism of Action
The mechanism of action of (5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to and activates specific receptors, such as peroxisome proliferator-activated receptors and G-protein-coupled receptors.
Pathways Involved: It modulates signaling pathways related to inflammation, immune response, and cell proliferation. This includes the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
(5S,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid: Similar structure but different stereochemistry at the 5th position.
(5R,15R)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid: Similar structure but different stereochemistry at the 15th position.
(5R,15S)-Dihydroxy-(6E,8Z,11Z,13Z)-eicosatetraenoic acid: Similar structure but different configuration at the 13th double bond.
Uniqueness
(5R,15S)-Dihydroxy-(6E,8Z,11Z,13E)-eicosatetraenoic acid is unique due to its specific stereochemistry and double bond configuration, which confer distinct biological activities and interactions with molecular targets. This uniqueness makes it a valuable compound for studying the structure-activity relationships of eicosanoids and their roles in various physiological and pathological processes.
Properties
IUPAC Name |
(5R,6E,8Z,11Z,13E,15S)-5,15-dihydroxyicosa-6,8,11,13-tetraenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGXCGPWGSUMNI-YGNZZZABSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\[C@@H](CCCC(=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.